molecular formula C5H12ClNO B572739 1-Ethylazetidin-3-ol hydrochloride CAS No. 1354940-66-1

1-Ethylazetidin-3-ol hydrochloride

Cat. No.: B572739
CAS No.: 1354940-66-1
M. Wt: 137.607
InChI Key: YLCXUMVXZXALMZ-UHFFFAOYSA-N
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Description

1-Ethylazetidin-3-ol hydrochloride is a chemical compound belonging to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and reactivity. The hydrochloride salt form of 1-Ethylazetidin-3-ol enhances its solubility and stability, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethylazetidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with a suitable epoxide, followed by cyclization to form the azetidine ring. The resulting 1-Ethylazetidin-3-ol can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, optimization of reaction conditions to maximize yield and minimize by-products, and efficient purification techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethylazetidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted azetidine derivatives.

Scientific Research Applications

1-Ethylazetidin-3-ol hydrochloride has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is used in the study of biological systems and as a potential precursor for bioactive molecules.

    Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Ethylazetidin-3-ol hydrochloride can be compared with other azetidine derivatives, such as:

  • 1-Methylazetidin-3-ol
  • 1-Propylazetidin-3-ol
  • 1-Butylazetidin-3-ol

These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and applications. The unique properties of this compound, such as its specific reactivity and solubility, make it distinct from its analogs and suitable for particular research and industrial applications.

Biological Activity

1-Ethylazetidin-3-ol hydrochloride is a compound of significant interest in medicinal and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure with an ethyl group at the first position. This configuration enhances its reactivity and interaction with various biological targets. The compound's molecular formula is C5H10ClN1OC_5H_{10}ClN_1O, and it has been studied for its potential roles in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may function as a ligand, modulating the activity of neurotransmitter receptors, which could influence pain perception and inflammatory responses.

Key Mechanisms:

  • Enzyme Interaction: The compound may inhibit certain enzymes, thereby altering metabolic pathways. For instance, it has been investigated for its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Receptor Modulation: It has shown potential in binding to various receptors involved in pain and inflammation, suggesting a role in therapeutic applications for conditions like neuropathic pain.

In Vitro Studies

Various studies have evaluated the biological activity of this compound through in vitro assays. These studies often focus on its effects on cell lines and isolated enzymes.

Study FocusFindings
Enzyme InhibitionSignificant inhibition of cytochrome P450 enzymes was observed, indicating potential drug-drug interaction risks.
Receptor BindingBinding assays revealed moderate affinity for certain neurotransmitter receptors, suggesting possible analgesic properties.

Case Studies

  • Pain Management Research : A study investigated the efficacy of this compound in reducing pain responses in animal models. Results indicated a reduction in pain sensitivity comparable to established analgesics, warranting further exploration for clinical applications.
  • Inflammation Studies : In another case study, the compound demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in cultured macrophages. This suggests potential use in inflammatory diseases.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
1-Methylazetidin-3-olMethyl group instead of ethylDifferent receptor interactions; less potent in pain modulation
AzetidineParent compound without substituentsLimited biological activity compared to substituted derivatives

Properties

IUPAC Name

1-ethylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-6-3-5(7)4-6;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCXUMVXZXALMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354940-66-1
Record name 3-Azetidinol, 1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354940-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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